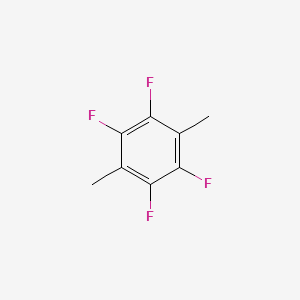

2,3,5,6-Tetrafluoro-p-xylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKPBYPUIPVYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220572 | |

| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-87-7 | |

| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethyltetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Aromatic Compounds in Contemporary Chemistry

Fluorinated aromatic compounds are a cornerstone of modern chemistry, with their influence spanning pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The strategic introduction of fluorine atoms into an aromatic ring dramatically alters the molecule's physical and chemical properties. numberanalytics.com Fluorine's high electronegativity creates a strong inductive effect, which can significantly impact a compound's reactivity, stability, and biological activity. numberanalytics.com

This strategic fluorination can lead to enhanced thermal stability, increased resistance to chemical degradation, and altered electronic properties. numberanalytics.comnumberanalytics.com In the realm of pharmaceuticals, these changes can improve a drug's metabolic stability and bioavailability. numberanalytics.comrsc.org For instance, fluorinated compounds are integral to the synthesis of certain antibiotics and anticancer agents. numberanalytics.com In materials science, the inclusion of fluorinated aromatics can produce polymers with exceptional properties, such as high thermal resistance and chemical inertness, as famously exemplified by Teflon. researchgate.net

Historical Context of 2,3,5,6 Tetrafluoro P Xylene Research

The journey of 2,3,5,6-tetrafluoro-p-xylene research is intertwined with the broader evolution of organofluorine chemistry. While the initial synthesis of fluorinated aromatics dates back to the early 20th century, the development of more sophisticated and accessible fluorination techniques has propelled the field forward. numberanalytics.com

Early research involving this compound often focused on its synthesis and the characterization of its fundamental properties. A notable example from the year 2000 describes the bromination of this compound to produce 1,4-di-α-bromomethyl-2,3,5,6-tetrafluorobenzene. acs.org This work was significant as it provided a pathway to a key intermediate for the synthesis of poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV), a photoluminescent polymer with potential applications in light-emitting diodes (LEDs). acs.orgacs.org This research highlighted a discrepancy in the melting point of the brominated intermediate, reporting it as 126 °C, which was considerably different from a previously reported value, underscoring the importance of careful purification and characterization in this area of chemistry. acs.orgresearchgate.net

Current Research Landscape and Emerging Trends Pertaining to 2,3,5,6 Tetrafluoro P Xylene

Direct Fluorination Approaches

Direct fluorination methods involve the direct introduction of fluorine atoms onto the p-xylene (B151628) backbone.

Fluorination of p-Xylene with Elemental Fluorine

The direct fluorination of p-xylene using elemental fluorine (F₂) is a highly exothermic process that can lead to a mixture of products, including those resulting from over-fluorination and skeletal rearrangements. cas.cn20.210.105 Controlling the reaction conditions, such as temperature and the dilution of fluorine with inert gases, is crucial to selectively obtain the desired this compound. 20.210.105 While elemental fluorine is a potent fluorinating agent, its high reactivity necessitates specialized equipment and careful handling. researchgate.netsci-hub.se The reaction often yields a mix of ortho- and para-fluorinated isomers, with the ratio being influenced by reaction temperature. 20.210.105

Utilization of Antimony Trifluoride as a Fluorinating Agent

Antimony trifluoride (SbF₃) is a solid, high-melting-point fluorinating agent used in what is known as the Swarts reaction. google.comwikipedia.org This method typically involves the replacement of chlorine or bromine atoms with fluorine. wikipedia.org In the context of synthesizing fluorinated xylenes (B1142099), SbF₃ can be used to fluorinate chlorinated precursors. The reaction's effectiveness can be enhanced by the presence of a catalyst, such as antimony pentachloride (SbCl₅), which generates the more reactive antimony trifluorodichloride in situ. wikipedia.org While this method can provide good yields under relatively mild conditions, the toxicity and cost of antimony compounds are significant considerations. google.com

Indirect Fluorination and Halogen Exchange Routes

Indirect methods involve multi-step syntheses, often starting from a pre-halogenated precursor, followed by halogen exchange reactions to introduce fluorine atoms.

From 2,3,5,6-Tetrachloroterephthaloyl Chloride via Fluorination, Esterification, Reduction, Bromination, and Reduction

A multi-step synthesis to produce a derivative, 2,3,5,6-tetrafluoro-p-methyl benzyl (B1604629) alcohol, starts with 2,3,5,6-tetrachloroterephthaloyl chloride. google.com The process involves the following key transformations:

Fluorination: The initial step is the fluorination of 2,3,5,6-tetrachloroterephthaloyl chloride using agents like potassium fluoride (B91410) or sodium fluoride in a solvent such as sulfolane. google.com This reaction is catalyzed by substances like quaternary ammonium (B1175870) salts or crown ethers and is conducted at temperatures ranging from 40°C to 230°C. google.com

Esterification: The resulting fluorinated diacid chloride is then esterified with an alcohol, such as methanol (B129727) or ethanol (B145695), at temperatures between 20°C and 120°C. google.com

Reduction: The ester is reduced to the corresponding diol, 2,3,5,6-tetrafluoro-1,4-benzenedimethanol (B1350987), using a reducing agent like sodium borohydride (B1222165). google.com

Bromination: The diol is then converted to a bromide. For instance, bromination with hydrobromic acid can yield the corresponding dibromide. google.com

Reduction: Finally, the bromide is reduced to afford the target molecule. google.com

This route, while lengthy, offers a pathway to the tetrafluorinated xylene core with functionalized side chains. google.com

From 1,4-Bis(trichloromethyl)-2,3,5,6-tetrachlorobenzene via Fluorization and Alcoholysis

Another synthetic pathway begins with 1,4-bis(trichloromethyl)-2,3,5,6-tetrachlorobenzene. This precursor is subjected to fluorination and alcoholysis to yield 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, an important intermediate. patsnap.com

The initial step involves the chlorination of p-xylene to produce 1,4-bis(trichloromethyl)-2,3,5,6-tetrachlorobenzene. patsnap.com This is followed by a fluorination and alcoholysis step using potassium fluoride in an alcohol solvent. patsnap.com The resulting intermediate can then be further processed.

| Starting Material | Reagents | Product |

| p-Xylene | 1. Cl₂, Iron powder, light 2. KF, Alcohol | 2,3,5,6-tetrafluoro-1,4-benzenedimethanol |

Reaction of α,α,α',α'-Tetrabromo-p-xylene with SbF₃

The reaction of α,α,α',α'-tetrabromo-p-xylene with antimony trifluoride (SbF₃) represents a halogen exchange (Halex) reaction. google.com This method utilizes the Swarts fluorination principle, where the bromine atoms on the benzylic positions are replaced by fluorine. The reaction proceeds via an SN1-type mechanism, where the antimony atom acts as an electrophile, facilitating the removal of a bromide to form a carbocation, which then reacts with a fluoride ion. google.com While this reaction can provide good yields, the stoichiometric use of the toxic and expensive antimony trifluoride is a major drawback for large-scale industrial applications. google.com

| Starting Material | Reagent | Product |

| α,α,α',α'-Tetrabromo-p-xylene | SbF₃ | This compound |

Nucleophilic Fluorine Displacement Reactions with Non-Fluorinated Tetrahalo-p-xylenes

The synthesis of this compound can be achieved through nucleophilic displacement reactions where the benzylic halogen atoms of a non-fluorinated tetrahalo-p-xylene are substituted by fluorine. This transformation is notable in organofluorine chemistry for creating C-F bonds, which are crucial for tailoring the electronic and steric properties of molecules.

One established method involves the reaction of a non-fluorinated tetrahalo-p-xylene, such as α,α,α',α'-tetrachloro-p-xylene, with a nucleophilic fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). google.com This reaction typically proceeds via an SN2-type mechanism, where the fluoride ion directly displaces the benzylic halogen without the formation of a carbocation intermediate. google.com The choice of the fluoride salt and reaction conditions is critical, as metal fluoride salts often present challenges due to low solubility, high hygroscopicity, and significant Brønsted basicity, which can lead to competing elimination reactions. nih.govucla.edu

Alternatively, a different mechanistic pathway is observed when α,α,α',α'-tetrabromo-p-xylene (TBPX) is reacted with antimony trifluoride (SbF₃). In this case, the reaction follows an SN1 mechanism. The antimony atom acts as an electrophile, abstracting a bromide ion from the benzylic position to form a carbocation. This intermediate subsequently reacts with a fluoride ion to yield the fluorinated product. google.com While effective, this method involves highly toxic and expensive antimony-containing reagents. google.com

The general strategies for nucleophilic fluorination involve the fluoride anion (F⁻) acting as the nucleophile to displace leaving groups like halides from an alkyl chain. beilstein-journals.org The development of catalytic systems, including phase-transfer catalysts, aims to overcome the inherent challenges and improve the efficiency and selectivity of these fluorination reactions. nih.gov

Derivatization of this compound for Advanced Syntheses

This compound serves as a versatile building block for more complex fluorinated structures. Its methyl groups can be functionalized, leading to important intermediates for materials science and supramolecular chemistry.

Bromination of this compound to 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene

A key derivatization of this compound is its benzylic bromination to produce 1,4-di-α-bromomethyl-2,3,5,6-tetrafluorobenzene. researchgate.netacs.org This derivative is a valuable precursor for creating electron-deficient macrocycles and polymers. researchgate.net The introduction of bromomethyl groups provides reactive sites for further synthetic transformations.

A modified method for the synthesis of 1,4-di-α-bromomethyl-2,3,5,6-tetrafluorobenzene involves a free-radical pathway initiated by light. In a typical procedure, a solution of this compound in carbon tetrachloride (CCl₄) is heated to reflux. acs.org Bromine (Br₂) is then added dropwise over several hours while the reaction mixture is continuously illuminated with tungsten lamps. acs.org The illumination facilitates the homolytic cleavage of bromine, initiating the radical substitution at the benzylic positions. After the addition is complete, the reaction is allowed to continue for a couple more hours to ensure completion. acs.org The crude product is then purified, for instance, by recrystallization from ethanol, to yield the final crystalline product. acs.org One reported synthesis using this method achieved a yield of 36.1%. acs.org

| Parameter | Condition |

|---|---|

| Starting Material | This compound |

| Reagent | Bromine (Br₂) |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Initiator | Illumination with two 250 W tungsten lamps |

| Temperature | Reflux |

| Reaction Time | 4 hours for addition, plus 2 additional hours |

| Purification | Recrystallization from ethanol |

| Yield | 36.1% |

The structure and purity of the resulting 1,4-di-α-bromomethyl-2,3,5,6-tetrafluorobenzene have been rigorously confirmed using various analytical techniques, including Gas Chromatography/Mass Spectrometry (GC/MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction. researchgate.netacs.org

Detailed characterization has provided unequivocal proof of its structure. researchgate.netacs.org The melting point of the purified crystalline product was determined to be 126 °C, which differs significantly from some earlier reports. acs.org

FTIR Spectroscopy : The FTIR spectrum confirms the conversion of the methyl groups to bromomethyl groups. A clear absorption band appears around 600 cm⁻¹, which is characteristic of the CH₂−Br stretching vibration. Concurrently, the peak associated with the CH₃ group at approximately 1380 cm⁻¹ is absent in the product spectrum. acs.org

¹H NMR Spectroscopy : In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of the product shows a sharp, single resonance peak at 4.53 ppm. This singlet is attributed to the four equivalent protons of the two methylene (B1212753) (CH₂) groups, confirming that both methyl groups of the starting material were successfully brominated. acs.org

X-ray Diffraction : The molecular structure of the compound has been definitively confirmed by single-crystal X-ray diffraction analysis. researchgate.netacs.org

Elemental Analysis : The purity of the compound is further supported by elemental analysis, which shows a close correlation between the calculated and experimentally found percentages of carbon, hydrogen, fluorine, and bromine. acs.org

| Technique | Observation |

|---|---|

| Melting Point | 126 °C |

| FTIR | Presence of CH₂−Br stretch (~600 cm⁻¹), absence of CH₃ peak (~1380 cm⁻¹) |

| ¹H NMR (CDCl₃) | Sharp singlet at 4.53 ppm |

| X-ray Diffraction | Structure unequivocally confirmed |

| Elemental Analysis | Calculated (%): C, 28.61; H, 1.20; F, 22.62; Br, 47.57. Found (%): C, 28.62; H, 1.23; F, 23.38; Br, 46.81. |

Synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (TFBDM) and Related Diols

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (TFBDM) is an important fluorinated diol used as an intermediate in the synthesis of high-efficiency, low-toxicity pyrethroids. patsnap.com It can be synthesized through various routes, often starting from other tetrafluorinated precursors. One common pathway involves the reduction of 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid or its ester derivatives. patsnap.comsioc-journal.cn For example, the reduction of dimethyl 2,3,5,6-tetrafluoroterephthalate with reagents like potassium borohydride or lithium aluminium hydride (LiAlH₄) yields TFBDM. sioc-journal.cngoogle.com Another method involves the hydrolysis of 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. google.com The synthesis of TFBDM from this compound would typically proceed via the brominated intermediate, 1,4-di-α-bromomethyl-2,3,5,6-tetrafluorobenzene, followed by hydrolysis.

While specific literature detailing "partial Grignard reactions" for the direct synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol is not prevalent in the reviewed sources, the principles of Grignard chemistry can be applied hypothetically. A Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, commonly a carbonyl compound. pressbooks.pub

In the context of synthesizing TFBDM, a theoretical Grignard-based approach could involve a few pathways:

Reaction with a Diester: One could envision a reaction between a Grignard reagent (e.g., methylmagnesium bromide) and a diester like dimethyl 2,3,5,6-tetrafluoroterephthalate. Typically, Grignards add twice to esters to form tertiary alcohols. masterorganicchemistry.com A "partial" or controlled reaction under specific stoichiometric or temperature conditions might aim to favor the formation of the diol, although this is challenging and reduction with hydrides is more common.

Reaction of a Di-Grignard Reagent: A di-Grignard reagent could potentially be formed from a dihalo-tetrafluorobenzene, which would then react with an oxygen source like formaldehyde. The nucleophilic carbon of the Grignard reagent would attack the electrophilic carbon of the formaldehyde, and a subsequent acidic workup would yield the alcohol. pressbooks.pub Controlling the reaction to ensure difunctionalization would be key.

These pathways remain theoretical in the absence of specific documented examples for this particular synthesis but illustrate how Grignard chemistry could be conceptually applied.

Catalytic Hydrogenation

Catalytic hydrogenation is a key step in the synthesis of 2,3,5,6-tetrahalogen-xylylidene compounds, which are precursors to this compound. One prominent method involves the hydrogenation of 2,3,5,6-tetrafluoroterephthalonitrile. In a documented procedure, 2,3,5,6-tetrafluoroterephthalonitrile is hydrogenated in a mixture of methanol, water, and concentrated sulfuric acid. google.com The reaction is carried out under hydrogen pressure using a palladium-on-carbon catalyst. google.com This process effectively reduces the nitrile groups to aminomethyl groups, yielding 2,3,5,6-tetrafluoro-xylylenediamine with high efficiency. google.com The product is obtained as a sulfuric acid solution after the catalyst is filtered off and the methanol is removed by distillation. google.com

A patent describes a process where 1249.5 g of 2,3,5,6-tetrafluoroterephthalonitrile is hydrogenated at 30°C and 30 bar hydrogen pressure in the presence of a 5% palladium-carbon catalyst, resulting in a 92% yield of tetrafluoro-xylylenediamine. google.com The preparation of tetrahalogeno-xylylenediamine through the hydrogenation of tetrahalogen terephthalonitrile (B52192) is also supported by various catalysts based on rhodium, palladium, ruthenium, nickel, cobalt, or platinum in the presence of acids. google.com Another route involves the catalytic hydrogenation of 2,3,4,5,6-pentafluorobenzonitrile, where adding an acid to form an amine salt can significantly reduce byproducts. google.com

Reaction of 2,3,5,6-Tetrafluoroterephthalonitrile with Methylmagnesium Bromide followed by Hydrogenation

A viable synthetic pathway to derivatives of this compound involves the initial reaction of 2,3,5,6-tetrafluoroterephthalonitrile with a Grignard reagent, such as methylmagnesium bromide. This step introduces methyl groups to the molecule. Following the Grignard reaction, a catalytic hydrogenation step is employed to reduce the nitrile groups. This sequence of reactions provides a method for constructing the core xylene structure with the desired functional groups. While this method is explicitly mentioned for the synthesis of the diol derivative (2,3,5,6-Tetrafluoro-1,4-benzenedimethanol), the principle of using a Grignard reaction to add alkyl groups followed by reduction is a fundamental approach in this area of synthesis.

Bromination of Alcohols and Diazotization/Azo Hydrolysis Routes

Alternative synthetic strategies for producing precursors to this compound include the bromination of alcohols and routes involving diazotization.

Bromination of Alcohols : This method involves the bromination of this compound-alpha,alpha'-diol (2,3,5,6-Tetrafluoro-1,4-benzenedimethanol). The resulting dibrominated compound, 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene, can then serve as a versatile intermediate. researchgate.net For instance, partial bromination of the diol followed by hydrogenolysis can be used to isolate specific benzyl alcohol derivatives.

Diazotization/Azo Hydrolysis : This route typically begins with an amino group which is converted into a diazo group and subsequently replaced. For example, the synthesis of 2,3,5,6-tetrafluorobenzyl alcohol can be achieved by starting with 2,3,4,5,6-pentafluorobenzonitrile, which undergoes catalytic hydrogenation to reduce the cyano group, followed by diazotization and hydrolysis to introduce the hydroxyl group. google.com A subsequent defluorination step yields the final product. google.com The diazotization and hydrolysis can be performed as a "one-pot" process, which improves the purity of the main product and results in yields exceeding 74%. google.com The reaction of 2,3,5,6-tetrahalo-xylylenediamine can be adjusted to a pH of 4 with sodium hydroxide (B78521) solution, heated, and then treated with sodium nitrite (B80452) solution while maintaining the pH between 3 and 5 with sulfuric acid to achieve the desired transformation. google.com

Patented Preparation Methods and Optimized Conditions

Several patented methods detail the industrial-scale synthesis of this compound precursors, with a focus on optimizing reaction conditions for improved yield and efficiency.

One patented method for preparing 2,3,5,6-tetrafluoro-1,4-benzenedimethanol involves a two-step process starting from 1,2,4,5-tetrafluorobenzene (B1209435). google.com The first step is a reaction with paraformaldehyde, sulfuric acid, and zinc chloride, with the dropwise addition of chlorosulfonic acid, to produce the intermediate 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride. google.com The second step involves the hydrolysis of this intermediate with an alkali (like potassium carbonate), water, and ethanol under reflux to yield the final diol product. google.com This method is noted for its simple operation and low production cost. google.com

Another approach starts with p-xylene, which undergoes chlorination under UV light, followed by fluorination and alcoholysis with potassium fluoride in an alcohol solvent. patsnap.com The final step is a catalytic hydrogenation reduction to obtain 2,3,5,6-tetrafluoro-1,4-benzenedimethanol. patsnap.com

The table below summarizes key parameters from a patented method.

| Parameter | Step 1: Intermediate Formation | Step 2: Hydrolysis | Source |

| Starting Materials | 1,2,4,5-tetrafluorobenzene, Paraformaldehyde, Sulfuric Acid, Zinc Chloride, Chlorosulfonic Acid | 2,3,5,6-tetrafluoro terephthaldehyde base benzyl chloride, Potassium Carbonate, Water, Ethanol | google.com |

| Temperature | 45°C (dropwise addition), 58°C (stirring) | Reflux (6 hours) | google.com |

| Key Reagent Ratio | 0.2 mole 1,2,4,5-tetrafluorobenzene to 70g chlorosulfonic acid | Molar ratio of alkali to intermediate is 2-3:1 | google.com |

| Yield | Not specified for intermediate | ~78% for 2,3,5,6-tetrafluoro-1,4-benzenedimethanol | google.com |

Preparation of 2,3,5,6-Tetrafluoroterephthalaldehyde (B1354489)

2,3,5,6-Tetrafluoroterephthalaldehyde is a key building block for various high-performance fluorinated polymers. smolecule.comchemicalbook.com A significant synthetic route to this compound starts from the more accessible and less expensive terephthaloyl chloride. researchgate.net This method involves a six-step reaction sequence that achieves a total yield of 40%. researchgate.net Another approach involves the reaction of 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene with zinc in heated acetonitrile, producing the aldehyde in a 39% yield. researchgate.net The aldehyde appears as a white to off-white crystalline solid with a melting point of 130-132°C. smolecule.com

Catalytic Considerations in this compound Synthesis and Derivatization

Catalysis plays a pivotal role in the synthesis and functionalization of fluorinated aromatic compounds, including the precursors of this compound. Electrophilic catalysis, in particular, is crucial for fluorination processes.

Electrophilic Catalysis in Fluorination Processes (e.g., SbCl₃, SbCl₅, SbF₃, SbF₅, HgF₂, SnCl₄)

Electrophilic fluorination introduces fluorine atoms to a molecule via an electrophilic fluorine source. wikipedia.org The process can be catalyzed by strong Lewis acids, which enhance the electrophilicity of the fluorinating agent. Antimony halides are particularly effective catalysts in this regard.

Antimony pentachloride (SbCl₅) and its fluorinated derivatives (e.g., SbCl₂F₃, SbClF₄) are potent catalysts for liquid-phase fluorination reactions using anhydrous hydrogen fluoride (HF) as the fluorinating agent. acs.org SbCl₅ is necessary to activate the final chlorine/fluorine exchange in certain reactions. acs.org The catalytic activity of antimony is linked to its oxidation state; Sb(V) is the active species, while its reduction to Sb(III) leads to a loss of catalytic activity. acs.org The addition of antimony pentafluoride (SbF₅) to a solution of nitric acid in hydrogen fluoride has been shown to reduce the contribution from ipso-addition in the nitration of polyfluorinated benzene (B151609) derivatives, demonstrating its influence on electrophilic aromatic substitution pathways. osti.gov

Antimony catalysts are considered advantageous for the manufacture of fluorinated aromatic systems. googleapis.com For example, SbF₅ in HF, which can be generated in situ from SbCl₅, serves as an effective catalyst system. googleapis.com While antimony is often the most cost-effective choice, other metals like arsenic (As) and bismuth (Bi) can also be used as fluorination catalysts. googleapis.com

The table below outlines the role of various catalysts in fluorination.

| Catalyst | Formula | Role in Fluorination | Source |

| Antimony Trichloride | SbCl₃ | Inactive form; Sb(V) species is the active catalyst. | acs.org |

| Antimony Pentachloride | SbCl₅ | Strong Lewis acid catalyst, activates C-Cl/C-F exchange. | acs.orggoogleapis.com |

| Antimony Trifluoride | SbF₃ | Component of mixed halide catalyst systems. | osti.gov |

| Antimony Pentafluoride | SbF₅ | Strong Lewis acid, enhances electrophilicity of reagents. | osti.govgoogleapis.com |

| Mercury(II) Fluoride | HgF₂ | Not detailed in the provided search results for this specific context. | |

| Tin(IV) Chloride | SnCl₄ | Not detailed in the provided search results for this specific context. |

Quaternary Ammonium Salts, Crown Ethers, Polyethers, and Calixarenes in Fluorination

The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of compounds like this compound. This is often achieved through nucleophilic aromatic substitution (SNAr) reactions, where a leaving group is replaced by a fluoride ion. However, the low solubility and high lattice energy of common fluoride sources like potassium fluoride (KF) present significant challenges. researchgate.netacs.org To overcome these hurdles, phase-transfer catalysts (PTCs) such as quaternary ammonium salts, crown ethers, polyethers, and calixarenes are employed.

Quaternary Ammonium Salts: These salts, with the general formula R4N+X-, enhance the reactivity of the fluoride anion. rsc.org They function by exchanging their anion (e.g., chloride) for a fluoride ion from the solid KF, creating a more soluble and "naked" fluoride ion in the organic phase. rsc.orggoogle.com This increased nucleophilicity facilitates the displacement of leaving groups on the aromatic precursor. The effectiveness of the quaternary ammonium salt can be influenced by the nature of the alkyl groups (R). rsc.org For instance, tetraethylammonium (B1195904) chloride (Et4NCl) has been found to be a cost-effective and efficient PTC for SNAr fluorination reactions. rsc.org A mechanochemical protocol using KF and quaternary ammonium salts has been developed, offering a rapid and environmentally friendly solid-state fluorination method that avoids the use of high-boiling polar solvents. rsc.orgrsc.org

Crown Ethers: Crown ethers are cyclic polyethers that can selectively bind alkali metal cations, such as the K+ in potassium fluoride. mdpi.comrsc.org By sequestering the potassium ion within their central cavity, crown ethers effectively separate it from the fluoride anion. researchgate.netmdpi.com This "freeing" of the fluoride ion from its strong ionic bond with potassium significantly increases its nucleophilicity and solubility in aprotic solvents, thereby promoting the fluorination reaction. acs.orgmdpi.com 18-crown-6 (B118740) is a commonly used crown ether that perfectly encapsulates the K+ ion. researchgate.netacs.orgrsc.org Theoretical and experimental studies have shown that the combination of 18-crown-6 with bulky diols can further accelerate nucleophilic fluorination with KF. researchgate.netacs.org

Polyethers: Acyclic polyethers, like pentaethylene glycol, can also act as phase-transfer catalysts in fluorination reactions. rsc.org Similar to crown ethers, they coordinate with the metal cation of the fluoride salt, enhancing the reactivity of the fluoride anion. Theoretical studies have investigated their efficacy as promoters for nucleophilic fluorination. rsc.org

Calixarenes: Calixarenes are macrocyclic compounds made up of phenolic units linked by methylene bridges. They possess a three-dimensional cavity that can act as a host for ions. lookchem.com Specially functionalized calixarenes have been designed to act as promoters for nucleophilic fluorination. lookchem.com For example, a bis-triethylene glycolic crown-5-calix rsc.orgarene has been shown to effectively promote SN2 fluorination using potassium fluoride, even in nonpolar aprotic solvents like toluene. lookchem.com A Chinese patent mentions the use of calixarenes as catalysts in the fluorination of 2,3,5,6-tetrachloroterephthaloyl chloride with potassium fluoride in sulfolane. google.com

Table 1: Phase-Transfer Catalysts in Fluorination Reactions

| Catalyst Type | Mechanism of Action | Examples |

|---|---|---|

| Quaternary Ammonium Salts | Ion exchange creates a more soluble and reactive "naked" fluoride ion. rsc.orggoogle.com | Tetraethylammonium chloride (Et4NCl) rsc.org |

| Crown Ethers | Sequesters the metal cation (e.g., K+), freeing the fluoride anion and increasing its nucleophilicity. researchgate.netmdpi.com | 18-crown-6 researchgate.netacs.orgrsc.org |

| Polyethers | Coordinates with the metal cation of the fluoride salt, enhancing fluoride anion reactivity. rsc.org | Pentaethylene glycol rsc.org |

| Calixarenes | The 3D cavity acts as a host for ions, promoting the reaction. lookchem.com | Bis-triethylene glycolic crown-5-calix rsc.orgarene lookchem.com |

Metal Catalysts in Hydrogenation Reactions

Hydrogenation is another crucial step in the synthesis of this compound or its precursors, often used to reduce other functional groups on the fluorinated aromatic ring. The choice of metal catalyst is critical to achieve high selectivity and avoid undesirable side reactions like hydrodefluorination (the removal of fluorine atoms).

The catalytic hydrogenation of fluorinated aromatic compounds presents a challenge due to the strength of the C-F bond. rsc.org However, this reaction is an attractive method for producing fluorinated cycloalkanes. rsc.org Rhodium nanoparticles supported on molecularly modified silica (B1680970) have shown promise in the selective hydrogenation of fluorinated arenes. rsc.org These catalysts have demonstrated high activity and selectivity, providing access to a range of fluorinated cyclohexane (B81311) derivatives. rsc.org The use of non-polar solvents can also help to limit hydrodefluorination. rsc.org

In the context of related compounds, iridium-catalyzed asymmetric hydrogenation has been developed for fluorinated isoquinoline (B145761) derivatives, yielding chiral fluorinated tetrahydroisoquinolines with high enantioselectivity. dicp.ac.cn The success of this reaction depended on the use of additives to both activate the catalyst and suppress hydrodefluorination. dicp.ac.cn

While specific details on the hydrogenation catalysts used in the direct synthesis of this compound are not extensively available in the provided results, the principles from related fluorinated aromatic hydrogenations are applicable. The selection of a suitable metal catalyst (e.g., rhodium, iridium, palladium) and appropriate reaction conditions are paramount to selectively hydrogenate the desired functional groups without cleaving the C-F bonds. rsc.orgdicp.ac.cndntb.gov.ua

Industrial Scale Synthesis Considerations for this compound

Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several practical and economic challenges. A key starting material for one potential route is 2,3,5,6-tetrachloroterephthaloyl chloride. google.com A patented process outlines a multi-step synthesis involving fluorination, esterification, reduction, bromination, and a final reduction to yield a precursor, 2,3,5,6-tetrafluoro-p-methyl benzyl alcohol. google.com

Key considerations for industrial production include:

Raw Material Cost and Availability: The economic viability of the process heavily depends on the cost of starting materials like 2,3,5,6-tetrachloroterephthaloyl chloride and the fluorinating agents. google.com

Reaction Conditions: The fluorination step may require high temperatures (40°C–230°C) and the use of solvents like sulfolane. google.com Subsequent steps also have specific temperature ranges and require different solvents and reagents. google.com Maintaining these conditions on a large scale requires robust and specialized equipment.

Catalyst Efficiency and Cost: The use of catalysts like calixarenes is mentioned in the patent. google.com The efficiency, stability, and cost of these catalysts are critical factors for industrial application.

Process Simplicity and Yield: A process with fewer steps, high yields at each step, and high product purity is desirable for industrial production to be cost-effective. google.com The patented method claims to have the advantages of a simple process, low production cost, and high product yield and purity, making it suitable for industrialization. google.com

Safety and Environmental Impact: The use of potentially hazardous reagents and solvents requires strict safety protocols and waste management procedures to minimize environmental impact.

One patented method for producing 2,3,5,6-tetrafluoropyridine, a related compound, highlights the challenges of industrial scale-up, noting that previous methods had drawbacks for large-scale implementation. google.com This underscores the importance of developing robust and efficient processes for the industrial synthesis of fluorinated aromatics like this compound.

Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV) and its Derivatives

Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV) is a fluorinated analogue of the widely studied conjugated polymer poly(p-phenylenevinylene) (PPV). The incorporation of fluorine atoms onto the phenylene ring imparts unique electronic and optical properties, making it a material of significant interest in the field of organic electronics.

Synthesis via Bromine Precursor Route (BPR)

The synthesis of the PTFPV homopolymer can be successfully achieved through the bromine precursor route (BPR). rsc.orgacs.org This multi-step process begins with the monomer precursor, this compound.

The first step involves the bromination of this compound to produce the intermediate monomer, 1,4-di-α-bromomethyl-2,3,5,6-tetrafluorobenzene. rsc.orgacs.org This reaction is typically carried out in a solvent like carbon tetrachloride (CCl₄) with bromine (Br₂), under illumination from tungsten lamps. acs.org The resulting white solid product can be purified by recrystallization from ethanol. acs.org

The purified 1,4-di-α-bromomethyl-2,3,5,6-tetrafluorobenzene is then polymerized to yield a soluble PTFPV precursor polymer. The final conjugated PTFPV polymer is obtained through thermal elimination of the precursor film. This is accomplished by heating the cast precursor film in a vacuum oven. acs.org

| Synthesis Step | Reactants/Conditions | Product | Yield |

| Monomer Synthesis | This compound, Bromine (Br₂), CCl₄, light | 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene | 36.1% acs.org |

| Polymerization | 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene | PTFPV Precursor Polymer | 18.7% acs.org |

| Conversion | PTFPV Precursor Polymer, Heat (210 °C), Vacuum | Conjugated PTFPV Polymer Film | - |

Table 1: Summary of the Bromine Precursor Route (BPR) for PTFPV Synthesis. acs.org

An alternative method for synthesizing PTFPV involves the Stille cross-coupling reaction, which has also been successfully used to prepare the polymer. mdpi.comnih.gov

Copolymerization with Unfluorinated and Partially Fluorinated Phenylene Vinylenes

To fine-tune the properties of PTFPV, it can be copolymerized with other phenylene vinylene derivatives. Copolymers containing both 2,3,5,6-tetrafluorophenylenevinylene (TFPV) and unfluorinated phenylene vinylene (PV) units have been prepared. One method involves the copolymerization of fluorinated and nonfluorinated bissulfonium salt monomers. Research has shown that as the degree of fluorine substitution increases, the conversion and yield of the copolymerization reaction decrease.

Another approach involves creating random copolymers of TFPV and 2,5-dialkoxyphenylenevinylene. This can be achieved through a Stille cross-coupling reaction between (E)-1,2-bis(tributylstannyl)ethene and an equimolar amount of two aromatic monomers: 1,4-diiodo-2,3,5,6-tetrafluorobenzene and 1,4-diiodo-2,5-bis(octyloxy)benzene. This method allows for the creation of copolymers rich in fluorinated units.

Impact of Fluorine Substitution on Electronic Structure and Opto-electrical Properties

The introduction of fluorine atoms into the conjugated backbone of polymers has a profound effect on their electronic and opto-electrical properties. mdpi.com Fluorine is the most electronegative element, and its strong electron-withdrawing nature significantly influences the polymer's frontier molecular orbitals. mdpi.com

Generally, fluorination of the polymer backbone lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.orgmdpi.comnih.gov This can enhance the material's stability and influence its charge injection and transport characteristics. For PTFPV, the optical energy gap (Eg), estimated from the absorption spectrum, is approximately 2.95 eV. mdpi.com

The substitution of smaller hydrogen atoms with slightly larger fluorine atoms can also lead to a more planar polymer backbone. mdpi.com This increased planarity can promote stronger intermolecular π-π stacking and higher crystallinity in the solid state, which is beneficial for charge transport. mdpi.com The modification of the polymer backbone through fluorination is a key strategy for tuning the physical properties of conjugated polymers for electronic applications. rsc.org

| Property | Effect of Fluorine Substitution | Reference |

| HOMO/LUMO Energy Levels | Both are lowered | rsc.orgmdpi.comnih.gov |

| Polymer Backbone | Increased planarity, potential for higher crystallinity | mdpi.com |

| Optical Energy Gap (PTFPV) | ~2.95 eV | mdpi.com |

| Absorption Spectrum | Strongly shifted to the blue with increasing fluorine content |

Table 2: Effects of Fluorine Substitution on Polymer Properties.

Photoluminescence and Electroluminescence Characteristics of PTFPV-based Materials

Photoluminescence (PL) is the emission of light from a material after the absorption of photons, while electroluminescence (EL) is the emission of light resulting from the application of an electric current. acs.org

The PTFPV homopolymer prepared via the bromine precursor route exhibits excellent photoluminescence. rsc.orgacs.org Its PL spectrum shows emission maxima at shorter wavelengths, specifically around 485 nm and 515 nm. rsc.orgacs.org When copolymers are formed with unfluorinated phenylene vinylene units, the photoluminescence spectra are similar to those of standard PPV, as the fluorinated segments are reportedly less luminescent relative to the nonfluorinated segments.

In terms of electroluminescence, PTFPV has demonstrated its capability as an emitting material. Single-layer devices constructed with an ITO/PTFPV/Al configuration emit green light. rsc.orgacs.org

Applications in Organic Light-Emitting Diodes (OLEDs)

The favorable electroluminescent properties of PTFPV make it a suitable material for use in organic light-emitting diodes (OLEDs). acs.org An OLED is a device that uses organic materials as the emissive layer to produce light when an electric current is passed through it.

Research has demonstrated that PTFPV is a good emitting material for LEDs operating in the green-blue region of the visible spectrum. rsc.orgacs.org Single-layer OLEDs have been successfully fabricated using PTFPV, which exhibit a low turn-on voltage of approximately 4.2 volts. rsc.orgacs.org Copolymers incorporating TFPV units also show electroluminescence, with emission maxima shifting slightly to the blue as the fluorine content increases. The development of such fluorinated polymers is a key area of research for creating new, efficient, and stable materials for display and lighting technologies.

Fluorinated Polymers and Resins Utilizing this compound as a Building Block

Beyond its critical role in the synthesis of PTFPV, this compound serves as a valuable building block for a range of fluorinated polymers and resins. ontosight.aichemimpex.com The presence of the tetrafluorinated benzene ring in its structure makes it an ideal starting material for specialty polymers designed for high-performance applications. chemimpex.com

Polymers derived from this compound are noted for their high thermal stability and chemical resistance, properties imparted by the strong carbon-fluorine bonds. chemimpex.com These characteristics make them suitable for use in demanding industrial sectors, including aerospace and electronics. chemimpex.com The unique fluorinated structure enhances the reliability and performance of materials, allowing them to withstand harsh conditions while maintaining their structural integrity. chemimpex.com While PTFPV is the most extensively documented polymer synthesized from this xylene derivative, the compound's utility extends to the broader production of fluorinated polymers and resins where enhanced stability and resistance are paramount. ontosight.aichemimpex.com

Specialty Polymers for High Thermal Stability and Chemical Resistance

The synthesis of specialty polymers from this compound is a focus of research for creating materials that can withstand extreme environments. chemimpex.com The high bond energy of the carbon-fluorine (C-F) bonds contributes significantly to the resulting polymers' thermal and chemical stability. mdpi.com These polymers are produced for industries where high thermal stability and chemical resistance are paramount. chemimpex.com

For instance, fluorinated polyurethanes (FPU) exhibit low surface energy, excellent thermal stability, and chemical stability. mdpi.com The introduction of fluorinated segments into the polymer backbone, which can be derived from monomers like this compound, enhances properties such as hydrophobicity and resistance to weathering and heat. mdpi.com Similarly, other high-performance polymers like polyimides and poly(arylene ether)s benefit from the incorporation of fluorinated monomers, leading to materials with superior thermal, mechanical, and optical properties. lookchem.com

Applications in Aerospace and Automotive Industries

The robust properties of polymers derived from this compound make them highly valuable in the aerospace and automotive sectors. chemimpex.com In aerospace, materials are required to endure extreme temperature fluctuations, exposure to corrosive fluids, and intense radiation. Fluorinated polymers are used in coatings, sealants, and components where durability and reliability are critical. mdpi.comspecialchem.com For example, high-performance transparent polyimide films, which can be synthesized using fluorinated diamines, are utilized in aerospace applications due to their excellent thermal and mechanical properties. lookchem.com

In the automotive industry, these polymers find use in fuel systems, engine components, and electronics, where resistance to fuels, lubricants, and high temperatures is essential. chemimpex.commdpi.com The application of polymer electrolyte membrane fuel cells (PEMFCs) as power sources in automotive applications is an area of increasing attention, with fluorinated ionomers showing promise for membrane materials. mdpi.comresearchgate.net

Coatings and Adhesives with Enhanced Chemical Resistance and Hydrophobic Characteristics

Coatings and adhesives formulated with fluorinated polymers, such as those derived from this compound, exhibit enhanced chemical resistance and hydrophobicity. The low surface energy imparted by the fluorine atoms leads to surfaces that repel water and oils. mdpi.comresearchgate.net

These coatings are applied to protect surfaces from corrosion, chemical attack, and moisture. wikipedia.org For instance, fluorinated polyurethane coatings can have water contact angles exceeding 120°, indicating a high degree of hydrophobicity. mdpi.com This "self-cleaning" property is highly desirable for maintaining the performance and appearance of coated surfaces. researchgate.net In adhesive formulations, the incorporation of fluorinated components can improve the bond's durability and resistance to environmental degradation. specialchem.com Recent research has explored the development of silicone-based coatings incorporating 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol to create mechanically robust and adhesive films with excellent anti-corrosion properties. researchgate.net

Arylene Main-Chain Ionomers Based on Perfluoro-p-xylene Analogs

A significant area of research involves the use of perfluoro-p-xylene (PFX), an analog of this compound, to synthesize novel arylene main-chain ionomers. mdpi.comresearchgate.net These ionomers are polymers containing ionic groups and are investigated for applications such as fuel cell membranes. mdpi.com The fluorinated backbone of these polymers is expected to provide superior stability and increased acid strength compared to non-fluorinated versions. mdpi.comresearchgate.net

Polycondensation with Dihydroxybiphenyl and Bisphenol AF

The synthesis of these ionomers begins with a polycondensation reaction. mdpi.comresearchgate.net Perfluoro-p-xylene is reacted with bisphenolic compounds, such as 4,4'-dihydroxybiphenyl (B160632) or 2,2-bis(4-hydroxyphenyl)-hexafluoropropane (Bisphenol AF). mdpi.comresearchgate.net This nucleophilic aromatic substitution reaction forms a poly(arylene ether perfluoroxylene) polymer chain. mdpi.comresearchgate.net The reaction is typically carried out in a solvent like N,N-dimethylacetamide (DMAc) with potassium carbonate used to deprotonate the bisphenol. mdpi.com

Introduction of Phosphonic Acid Groups via Nucleophilic Phosphonation

After the initial polymer is formed, it can be further functionalized. mdpi.comresearchgate.net The residual fluorine atoms on the perfluoro-p-xylene unit in the polymer backbone are still susceptible to nucleophilic aromatic substitution. mdpi.com This reactivity is exploited to introduce phosphonic acid groups (–PO₃H₂) by reacting the polymer with a phosphonating agent like tris(trimethylsilyl)phosphite. mdpi.comresearchgate.net This phosphonation step creates ionic sites within the polymer, transforming it into an ionomer. mdpi.comresearchgate.net The successful attachment of the phosphonic acid groups can be confirmed by techniques such as 19F and 31P NMR spectroscopy. mdpi.com

Electrophilic Sulfonation of Bisphenol Units

In addition to phosphonation, sulfonation is another method to introduce acidic functional groups. mdpi.comresearchgate.net The bisphenol units within the polymer chain can undergo electrophilic sulfonation. mdpi.comresearchgate.net This is achieved by using a strong sulfonating agent, such as oleum (B3057394) (H₂SO₄/SO₃). mdpi.comresearchgate.net The sulfonic acid groups (–SO₃H) are introduced onto the aromatic rings of the bisphenol segments. mdpi.comresearchgate.net The resulting sulfonated and phosphonated PFX-based polyelectrolytes are water-soluble and demonstrate excellent chemical stability, making them promising candidates for applications like fuel cell membranes. mdpi.comresearchgate.net

Table of Research Findings on Perfluoro-p-xylene (PFX) Based Ionomers

| Polymer Component | Functionalization Method | Resulting Property | Potential Application | Source |

|---|---|---|---|---|

| PFX and 4,4'-dihydroxybiphenyl | Nucleophilic Phosphonation | Phosphonated polyelectrolyte | Fuel Cell Membranes | mdpi.comresearchgate.net |

| PFX and Bisphenol AF | Nucleophilic Phosphonation | Phosphonated polyelectrolyte | Fuel Cell Membranes | mdpi.comresearchgate.net |

| PFX and 4,4'-dihydroxybiphenyl | Electrophilic Sulfonation | Sulfonated polyelectrolyte | Fuel Cell Membranes | mdpi.comresearchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Role in Article |

|---|---|---|

| This compound | 2,3,5,6-Tetrafluoro-1,4-dimethylbenzene | Core subject, monomer for specialty polymers |

| Perfluoro-p-xylene (PFX) | Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | Monomer for arylene main-chain ionomers |

| 4,4'-dihydroxybiphenyl | Monomer for polycondensation | |

| Bisphenol AF | 2,2-bis(4-hydroxyphenyl)-hexafluoropropane | Monomer for polycondensation |

| Tris(trimethylsilyl)phosphite | Phosphonating agent | |

| Oleum | Fuming sulfuric acid | Sulfonating agent |

| 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | Component in silicone-based coatings | |

| N,N-dimethylacetamide (DMAc) | Solvent |

Applications in Fuel Cell Membranes

The quest for highly stable and efficient polymer electrolyte membranes (PEMs) for fuel cells has led researchers to explore fluorinated polymers due to their inherent thermal and chemical stability. Perfluoro-p-xylene (PFX), a derivative of this compound, has emerged as a promising monomer for creating arylene main-chain ionomers suitable for both low and high-temperature fuel cell applications. researchgate.net The incorporation of the electron-deficient, perfluorinated xylylene unit into a polymer backbone offers a pathway to novel materials with enhanced properties compared to non-fluorinated analogs. researchgate.net

Researchers have synthesized partially-fluorinated arylene main-chain polymers through a polycondensation reaction between perfluoro-p-xylene and various bisphenols, such as 4,4'-dihydroxybiphenyl and 2,2-bis(4-hydroxyphenyl)-hexafluoropropane (bisphenol AF). researchgate.net The resulting poly(arylene ether perfluoroxylene)s possess residual carbon-fluorine (C-F) bonds on the PFX unit, which are susceptible to nucleophilic aromatic substitution. This reactivity allows for post-polymerization functionalization to introduce proton-conducting groups. researchgate.netmdpi.com

One method involves the introduction of phosphonic acid groups via a reaction with tris(trimethylsilyl)phosphite. researchgate.netmdpi.com Another approach is the sulfonation of the polymer backbone. For instance, polymers based on PFX and bisphenol AF have been successfully sulfonated. researchgate.net These functionalized polymers are designed to serve as proton-conductive membranes in polymer electrolyte membrane fuel cells (PEMFCs) and direct methanol fuel cells (DMFCs). researchgate.net Fluorinated ionomers are expected to exhibit superior stability and increased acid strength, which are critical for long-term fuel cell performance. researchgate.net

The properties of these novel ionomers have been characterized to assess their suitability for fuel cell applications. Key parameters include ion-exchange capacity (IEC), which measures the number of active proton-conducting sites, and thermal stability.

Table 1: Properties of Functionalized Poly(arylene ether perfluoroxylene) Ionomers

| Polymer Base | Functional Group | Ion-Exchange Capacity (IEC) [mmol·g⁻¹] | Decomposition Temperature (TGA, 5% weight loss) | Source |

|---|

Data sourced from studies on sulfonated poly(arylene ether perfluoroxylene) based on bisphenol AF.

The development of these PFX-based ionomers represents a significant step toward creating highly stable membrane materials that can overcome some of the limitations of current perfluorinated sulfonic acid (PFSA) membranes, such as high methanol permeability and performance degradation at elevated temperatures. researchgate.net

Polyimides and Copolyesters Derived from 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

The rigid and fluorinated structure of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (TFBDO) makes it an excellent monomer for synthesizing high-performance polymers such as copolyesters. Its incorporation into a polymer chain can significantly enhance thermal stability, mechanical properties, and chemical resistance.

Recent research has focused on synthesizing novel bio-based copolyesters by introducing TFBDO into polymers based on 2,5-furandicarboxylic acid (FDCA). researchgate.netresearchgate.net In one study, a series of poly(ethylene-1,4-cyclohexyldimethylene-2,3,5,6-tetrafluoro-1,4-benzenedimethanol 2,5-furandicarboxylate) (PECFF) copolyesters were synthesized with varying amounts of TFBDO via a two-step melt polycondensation process. researchgate.netresearchgate.net

The introduction of the rigid, fluorinated TFBDO unit was shown to systematically improve the properties of the resulting copolyesters. As the content of the TFBDO unit increased, the glass transition temperature (Tg) of the polymers rose significantly, from 91 °C to 118 °C, indicating enhanced heat resistance. researchgate.net Similarly, the thermal stability, measured as the temperature of 5% weight loss (Td,5%), increased from 371 °C to 393 °C. researchgate.net These improvements are attributed to the rigidity of the tetrafluorinated benzene ring, which restricts the mobility of the polymer chains.

Furthermore, the incorporation of TFBDO led to improved mechanical strength, hydrophobicity, and gas barrier properties. researchgate.net A copolyester containing 60% TFBDO (PECFF-60) exhibited a high Young's modulus of 2460 MPa and a tensile strength of 71 MPa. researchgate.netresearchgate.net The surface water contact angle also increased, demonstrating greater hydrophobicity. researchgate.net Notably, the barrier properties against CO2 and O2 were improved by 43.3-fold and 8.6-fold, respectively, compared to polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net These characteristics make such copolyesters potential candidates for applications in transparent sheets for outdoor use, architectural materials, and packaging. researchgate.netresearchgate.net

The successful synthesis of these high-molecular-weight copolyesters, with number average molecular weights (Mn) ranging from 24,200 to 46,700 g/mol , confirms that TFBDO is a highly reactive rigid diol suitable for producing advanced polyester (B1180765) materials. researchgate.net

Table 2: Properties of FDCA-Based Copolyesters with Varying TFBDO Content

| Polymer ID | TFBDO Content (%) | Mn ( g/mol ) | PDI | Tg (°C) | Td,5% (°C) | Tensile Strength (MPa) | Young's Modulus (MPa) | Source |

|---|---|---|---|---|---|---|---|---|

| PECFF-15 | 15 | ~24,200 | ~1.28-1.74 | 91 | 371 | N/A | N/A | researchgate.net |

| PECFF-60 | 60 | N/A | N/A | 113 | 421 | 71 | 2460 | researchgate.netresearchgate.net |

Data is compiled from research on poly(ethylene-1,4-cyclohexyldimethylene-2,3,5,6-tetrafluoro-1,4-benzenedimethanol 2,5-furandicarboxylate) (PECFF) copolyesters.

Reaction Mechanisms and Chemical Transformations of 2,3,5,6 Tetrafluoro P Xylene Derivatives

Reactivity of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (B1350987)

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (TFBDO) is a fluorinated diol that serves as a valuable monomer and synthetic intermediate. tcichemicals.com Its reactivity is primarily centered on the two hydroxymethyl groups and the highly fluorinated aromatic ring.

The benzylic alcohol functional groups of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol can be oxidized to form the corresponding carbonyl compounds. While specific studies detailing the oxidation of this particular diol are not prevalent, the transformation is a standard organic reaction. The expected products are 2,3,5,6-tetrafluoroterephthalaldehyde (B1354489) and 2,3,5,6-tetrafluoroterephthalic acid.

The partial oxidation to the dialdehyde, 2,3,5,6-tetrafluoroterephthalaldehyde, yields a versatile intermediate used in the synthesis of covalent organic frameworks (COFs) and other complex molecules. nih.gov Complete oxidation leads to 2,3,5,6-tetrafluoroterephthalic acid, a thermally stable and chemically resistant dicarboxylic acid used as a linker ligand in the construction of metal-organic frameworks (MOFs).

Table 1: Properties of Oxidation Products

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Common Applications |

|---|---|---|---|

| 2,3,5,6-Tetrafluoroterephthalaldehyde | C₈H₂F₄O₂ | 206.09 | Synthesis of COFs |

Data sourced from PubChem CID 10420501. nih.gov

Reduction reactions are not a common transformation for 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol, as the hydroxymethyl groups are already in a reduced state. Further reduction would necessitate harsh conditions to hydrogenate the aromatic ring, which is not a typical application for this compound.

Conversely, the synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol itself is achieved through the reduction of its corresponding ester, dimethyl 2,3,5,6-tetrafluoro-1,4-terephthalate. A patented method describes this ester reduction reaction using potassium borohydride (B1222165) in an aqueous solution with a phase transfer catalyst to obtain the diol. google.com This highlights that the diol is the product of reduction rather than a typical reactant for it.

The fluorine atoms on the aromatic ring of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol are susceptible to nucleophilic aromatic substitution (SNAr). In highly fluorinated aromatic compounds, the strong electron-withdrawing nature of the fluorine atoms activates the ring carbons towards attack by nucleophiles. nih.gov

The generally accepted mechanism for SNAr reactions on such activated rings is a two-step addition-elimination process. A nucleophile adds to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov Subsequently, the leaving group, in this case, a fluoride (B91410) ion, is eliminated, restoring the aromaticity of the ring. Fluorine is often the best leaving group among halogens in this context because its high electronegativity strongly stabilizes the intermediate carbanion. youtube.com

While specific examples of SNAr on 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol are not widely reported in the literature, the principles governing the reactivity of other polyfluoroaromatic compounds are applicable. The reaction would allow for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, onto the aromatic core, enabling the synthesis of a wide range of derivatives. researchgate.net

Thermal Decomposition and Pyrolysis of 2,3,5,6-Tetrafluoro-p-xylene Analogs

The thermal behavior of this compound and its analogs is central to the synthesis of fluorinated polymers, particularly poly(p-xylylene)s, commercially known as Parylenes. umich.eduwikipedia.org

The synthesis of fluorinated poly(p-xylylene) films is achieved through a chemical vapor deposition (CVD) process first developed by Gorham. researchgate.netmdpi.com This method involves the vacuum pyrolysis of a stable precursor, typically a fluorinated [2.2]paracyclophane dimer. For example, octafluoro[2.2]paracyclophane is the precursor for the polymer known as Parylene AF4. umich.eduresearchgate.net

During pyrolysis at high temperatures (typically >550 °C), the [2.2]paracyclophane precursor undergoes cleavage to generate two molecules of a highly reactive p-quinodimethane (also known as p-xylylene) diradical intermediate. wikipedia.orgmdpi.com This p-quinoidal species is the actual monomer that, upon cooling and condensation onto a substrate at ambient temperatures, spontaneously polymerizes to form a high-purity, conformal polymer film. researchgate.netdextermag.com This mechanism is well-established for both standard and fluorinated Parylene systems. umich.edumdpi.com

Table 2: Key Stages in Fluorinated Parylene Deposition

| Stage | Process | Temperature | Intermediate/Product |

|---|---|---|---|

| 1. Sublimation | Vaporization of solid dimer precursor | ~100-150 °C | Gaseous dimer |

| 2. Pyrolysis | Cleavage of dimer | ~650-700 °C | p-Quinoidal monomer |

Data sourced from Dexter Magnetic Technologies and Wikipedia. wikipedia.orgdextermag.com

Dehydrofluorination, the elimination of hydrogen fluoride (HF), can be a key transformation in the polymerization of certain fluorinated analogs. Research has shown that thermal polymerization of compounds like heptafluoro-p-cresol can be achieved through thermal dehydrofluorination under reduced pressure. nih.gov

The proposed mechanism for this process involves the formation of a p-quinoidal intermediate, in this case, a p-quinonedifluoromethide, via the elimination of HF. nih.gov This reactive intermediate then serves as the actual monomer, which spontaneously polymerizes. This demonstrates that dehydrofluorination can be a deliberate and effective method for generating the necessary reactive monomers for polymerization, analogous to the dehydrogenation of p-xylene (B151628) in the original Szwarc method for preparing poly-p-xylylene. nih.gov The reaction between a lithium metal anode and poly(vinylidene difluoride) (PVdF) based electrolytes also results in dehydrofluorination, forming a stable LiF-rich interphase. nih.gov This principle of HF elimination is a recurring theme in the chemistry of fluoropolymers. nih.govumich.edu

Mechanistic Studies of Polymerization Processes

The polymerization of derivatives of this compound, such as 2,3,5,6-tetrafluoro-4-trifluoromethylphenol (also known as heptafluoro-p-cresol), provides insight into the formation of polyoxyperfluorobenzylenes. Mechanistic studies suggest a pathway that deviates from typical nucleophilic aromatic substitution on the perfluorinated ring, especially under milder reaction conditions. The proposed mechanism involves the formation of a highly reactive quinonoid intermediate.

The resulting polymer from the polymerization of heptafluoro-p-cresol isomers is a light-tan, crystalline solid. It exhibits solubility in common organic solvents like diethyl ether and acetone.

| Property | Value |

| Appearance | Light-tan crystalline solid |

| Softening Range | 65 to 70 °C |

| Molecular Weight (VPO) | 3000 to 4000 |

| Solubility | Soluble in diethyl ether, acetone |

Nucleophilic Attack of Phenoxide Anions

The polymerization process is initiated by the reaction involving a phenoxide anion. In the case of heptafluoro-p-cresol polymerization, the process begins with the formation of the corresponding phenoxide. While direct nucleophilic attack of a growing phenoxide chain on the fluorinated aromatic ring is a known mechanism for forming polyperfluorophenylene ethers, the relatively mild conditions that can be employed for the polymerization of heptafluoro-p-cresol suggest an alternative primary mechanism. This alternative pathway involves the phenoxide anion and the trifluoromethyl group at the para position.

Role of p-Quinonedifluoromethide as a Monomer

A likely mechanistic path involves the formation of a p-quinoidal intermediate through a process of dehydrofluorination from the precursor molecule. This intermediate, specifically a p-quinonedifluoromethide, is proposed to be the actual monomer in the polymerization. This highly reactive species then readily polymerizes to yield the final poly-p-oxy-α,α-difluorobenzylene structure. This mechanism is analogous to the formation of poly-p-xylylene from p-xylene, which proceeds through a quinodimethide intermediate. The formation of this intermediate is supported by the observation that polymerization can be achieved through thermal dehydrofluorination under reduced pressure.

Aminofluorination Reactions with this compound as an Internal Standard

Quantitative Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for reaction monitoring and yield determination, particularly for fluorine-containing compounds where ¹⁹F NMR offers high sensitivity and a wide chemical shift range with minimal background interference. nih.govrsc.orgnih.gov In this context, this compound serves as an excellent internal standard for determining the yield of aminofluorination reactions. rsc.org

Its utility stems from its chemical inertness under typical aminofluorination conditions and its simple, well-resolved signal in the ¹⁹F NMR spectrum, which does not overlap with the signals of reactants or products. rsc.org For instance, in the aminofluorination of styrene (B11656) derivatives using N-Fluorobenzenesulfonimide (NFSI) analogs, the reaction yield can be precisely determined by ¹⁹F NMR spectroscopy using this compound as the internal standard before purification. rsc.org

The table below presents data from an aminofluorination reaction where this compound was used as an internal standard to quantify the reaction yield via ¹⁹F NMR. rsc.org

| Reactant | Product | Internal Standard | Method | Determined Yield |

| 4-Fluorostyrene | β-fluoroamine derivative | This compound | ¹⁹F NMR Spectroscopy | 90% |

This application highlights the importance of selecting a suitable internal standard with distinct and non-interfering signals for accurate quantitative analysis in complex reaction mixtures. rsc.org

Spectroscopic and Structural Characterization of 2,3,5,6 Tetrafluoro P Xylene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of 2,3,5,6-tetrafluoro-p-xylene by providing detailed information about the hydrogen, carbon, and fluorine atomic nuclei.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is characterized by its simplicity, which arises from the molecule's high degree of symmetry. The molecule contains a plane of symmetry that renders the six protons of the two methyl groups chemically equivalent. Consequently, they resonate at the same frequency, producing a single sharp signal in the spectrum. This singlet is a key identifier for the symmetrical substitution pattern of the tetrafluoroxylene core. In a derivative, 1,4-di-α-bromomethyl-2,3,5,6-tetrafluorobenzene, the methylene (B1212753) protons (CH₂Br) also appear as a sharp singlet, shifted to approximately 4.53 ppm, indicating the continued symmetry of the central ring. acs.org

Table 1: ¹H NMR Spectroscopic Data for this compound Interactive data table available in the online version.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|

¹³C NMR Spectroscopy

In the carbon-13 NMR (¹³C NMR) spectrum, the symmetry of this compound results in three distinct signals. These correspond to the two equivalent methyl carbons (-CH₃), the two equivalent aromatic carbons directly attached to the methyl groups (C-CH₃), and the four equivalent aromatic carbons bonded to fluorine atoms (C-F). The carbon signals for the fluorinated aromatic ring are often split into multiplets due to coupling with the neighboring fluorine nuclei (C-F coupling), a characteristic feature in the NMR spectra of fluorinated organic compounds. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound Interactive data table available in the online version.

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | Data not available |

| C-CH₃ | Data not available |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org For this compound, the four fluorine atoms on the aromatic ring are chemically equivalent due to the molecule's symmetry. This equivalence leads to the observation of a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring. For comparison, the fluorine signal in the related compound 2,3,5,6-tetrafluorobenzene appears at approximately -139 ppm. rsc.org

Table 3: ¹⁹F NMR Spectroscopic Data for this compound Interactive data table available in the online version.

| Fluorine Atom | Chemical Shift (δ, ppm) |

|---|

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions include those for C-H stretching and bending from the methyl groups, C-C stretching of the aromatic ring, and the prominent C-F stretching vibrations. The vibration of the methyl (CH₃) group is expected around 1380 cm⁻¹. acs.org In related tetrafluorobenzene-containing complexes, a strong peak attributed to the bending vibration of the C-F bond has been observed around 802 cm⁻¹. rsc.org

Table 4: Key FTIR Absorption Bands for this compound Interactive data table available in the online version.

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~1380 | CH₃ vibration |

| Data not available | Aromatic C-C stretch |

| Data not available | C-F stretch |

ATR-IR and Vapor Phase IR Spectroscopy

Attenuated Total Reflectance (ATR) IR and vapor phase IR spectroscopy are alternative sampling techniques for obtaining the infrared spectrum of a compound. These methods are particularly useful for solid samples or for studying molecules in the gas phase, respectively. Spectral data for this compound using these techniques have been recorded, confirming the vibrational modes observed in standard FTIR spectroscopy. nih.gov While specific peak data from these methods are not detailed here, they provide complementary information and confirm the structural assignments made from other spectroscopic analyses.

Mass Spectrometry (MS)

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elemental composition of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a vital technique for the analysis of volatile compounds like xylene and its derivatives. This method separates components of a mixture which are then ionized and identified based on their mass-to-charge ratio. nih.govcdc.gov In the study of derivatives of this compound, GC/MS is employed to verify the purity and identity of synthesized compounds. For instance, 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene, a brominated derivative of this compound, was carefully purified and analyzed using GC/MS to ensure the quality of the product before its use in polymerization reactions. acs.org

The technique is sensitive enough to detect trace amounts and can distinguish between different isomers, which is critical for xylene compounds. nih.gov Pyrolysis-GC/MS has also been validated as a method for identifying and deducing the structure of fluorinated polymers in various consumer products. researchgate.net For general xylene analysis, GC/MS can be used to determine levels in biological and environmental samples, often with high sensitivity. nih.govcdc.govnih.gov

Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a common ionization technique used in mass spectrometry where high-energy electrons bombard a sample molecule, leading to ionization and fragmentation. arxiv.org The resulting fragmentation pattern is a unique "fingerprint" that aids in structural elucidation.

Studies on xylene isomers show they produce similar ion populations under electron ionization. researchgate.net The major product ions include C8H10+, C8H9+, C7H7+, and C6H6+. researchgate.net It is proposed that the fragmentation mechanism for xylenes (B1142099) involves an initial isomerization of the parent ions from the dimethylbenzene structure to a 7-methylcycloheptatriene structure before fragmentation occurs. researchgate.net While specific EI-MS data for this compound is not detailed in the provided context, the principles of EI-MS on xylene isomers suggest that its fluorinated nature would lead to a characteristic fragmentation pattern influenced by the stable C-F bonds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key analytical technique used to separate, identify, and quantify components in a mixture. uhplcs.comsigmaaldrich.com It is particularly useful for compounds that are not sufficiently volatile for GC analysis.

In the characterization of this compound derivatives, HPLC is used as a purification and analysis tool. For example, 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene was analyzed by HPLC to confirm its purity. acs.org HPLC is a cornerstone method for the analysis of per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated compounds. uhplcs.comchromatographyonline.comchromatographytoday.comresearchgate.net The techniques developed for PFAS analysis, often coupling HPLC with mass spectrometry (HPLC-MS), allow for the detection and quantification of these compounds at very low levels in various matrices like water and soil. uhplcs.comresearchgate.net These established methods highlight the suitability of HPLC for analyzing other fluorinated organic compounds, including derivatives of this compound.

X-ray Diffraction and Crystallography

X-ray diffraction and crystallography are definitive methods for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing.